4-Allyl-1-isopropyl-4-piperidinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-yl-4-prop-2-enylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-4-5-11(13)6-8-12(9-7-11)10(2)3/h4,10,13H,1,5-9H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVFGAXXDWSHEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)(CC=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Allyl 1 Isopropyl 4 Piperidinol
Retrosynthetic Analysis of the 4-Allyl-1-isopropyl-4-piperidinol Architecture
A retrosynthetic analysis of this compound reveals a logical and convergent synthetic strategy. The primary disconnection breaks the carbon-carbon bond formed during the allylation step, leading back to the key precursor, 1-isopropyl-4-piperidone (B1294310), and an allyl nucleophile equivalent. This disconnection is based on the well-established and reliable nucleophilic addition of organometallic reagents to ketones. mdpi.comnih.gov
Further deconstruction of 1-isopropyl-4-piperidone can be envisioned through two main pathways. The first involves a disconnection of the isopropyl group from the nitrogen atom, leading to 4-piperidone (B1582916). This intermediate is commercially available or can be synthesized through various established methods. organic-chemistry.orgnih.gov A subsequent disconnection of the piperidone ring itself can lead to simpler, acyclic precursors, often involving a Dieckmann condensation or a double Michael addition approach. nih.gov
A second retrosynthetic approach for the piperidone ring involves a cyclization reaction of a suitable amino-diol or a related precursor, which can be a powerful strategy for constructing the heterocyclic core. youtube.com This analysis provides a roadmap for the forward synthesis, highlighting the key bond-forming reactions and necessary starting materials.

Direct Synthesis Routes from Precursor Compounds
The forward synthesis of this compound can be achieved through both one-pot and multi-step strategies, each with its own set of advantages and challenges.
One-pot syntheses offer an efficient and streamlined approach to complex molecules by minimizing purification steps and reducing waste. semanticscholar.orgvapourtec.com For the synthesis of this compound, a potential one-pot procedure could involve the in-situ formation of 1-isopropyl-4-piperidone followed by immediate allylation. While challenging, a tandem reaction sequence where isopropylamine (B41738) is reacted with a suitable diketone precursor, followed by cyclization and subsequent addition of an allyl organometallic reagent, could be envisioned. Such a strategy would rely on careful control of reaction conditions to ensure the sequential transformations proceed cleanly. researchgate.net
Another one-pot approach could involve the direct reaction of 4-piperidone with isopropyl iodide and an allylating agent under conditions that promote both N-alkylation and C-allylation. However, achieving selectivity in such a reaction would be a significant hurdle.
A more traditional and often more reliable approach is a multi-step synthesis, which allows for the isolation and purification of intermediates, ensuring the purity of the final product. libretexts.org The synthesis of this compound via a multi-step route would typically begin with the synthesis or acquisition of 1-isopropyl-4-piperidone. bloomtechz.comnih.gov
The synthesis of 1-isopropyl-4-piperidone can be accomplished by the reductive amination of 4-piperidone with acetone, or by the direct alkylation of 4-piperidone with isopropyl iodide or bromide. chemicalbook.com Once the N-isopropyl-4-piperidone precursor is obtained, the crucial allylation step can be performed. This is typically achieved using an allyl Grignard reagent (allylmagnesium bromide) or an allyllithium reagent in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107). mdpi.comnih.gov The reaction involves the nucleophilic attack of the allyl anion on the electrophilic carbonyl carbon of the piperidone, followed by an acidic workup to protonate the resulting alkoxide and yield the tertiary alcohol.
An alternative to the Grignard reaction is the Barbier reaction, where the organometallic reagent is generated in situ from an allyl halide and a metal such as zinc, indium, or tin, in the presence of the ketone. This method can sometimes offer advantages in terms of milder reaction conditions and tolerance of certain functional groups.
The following table summarizes a typical multi-step synthesis of this compound:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 4-Piperidone, Isopropyl iodide | K₂CO₃, Acetonitrile, Reflux | 1-Isopropyl-4-piperidone |
| 2 | 1-Isopropyl-4-piperidone, Allyl bromide | Magnesium, Diethyl ether, then H₃O⁺ workup | This compound |
Stereoselective and Enantioselective Synthesis Approaches for this compound and Related Stereoisomers
The 4-position of the piperidinol ring in the target molecule is a stereocenter. Therefore, controlling the stereochemistry of the allylation reaction is crucial for obtaining enantiomerically pure or enriched products, which is often a requirement for pharmaceutical applications.
One established method for achieving stereoselectivity is the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical course of a reaction. In the context of synthesizing this compound, a chiral auxiliary could be incorporated into the piperidine (B6355638) ring itself, or it could be part of the allylating agent.
For instance, a chiral amine could be used to construct the piperidine ring, leading to a chiral piperidone precursor. Subsequent allylation would then proceed with a diastereomeric preference dictated by the stereochemistry of the auxiliary. After the reaction, the auxiliary would be cleaved to yield the enantiomerically enriched product. Evans oxazolidinones and SAMP/RAMP hydrazones are well-known examples of powerful chiral auxiliaries that have been successfully employed in the synthesis of chiral amines and alcohols. wikipedia.org
Asymmetric catalysis represents a more elegant and atom-economical approach to enantioselective synthesis, as it uses a small amount of a chiral catalyst to generate a large amount of the desired enantiomer. acs.orgacs.org The asymmetric allylation of ketones is a well-studied area, and several catalytic systems have been developed that could be applied to the synthesis of this compound. acs.orgwikipedia.org
One prominent example is the Keck asymmetric allylation, which utilizes a chiral titanium-BINOL complex to catalyze the addition of allyltributyltin to aldehydes and ketones with high enantioselectivity. wikipedia.org Other catalytic systems employing chiral ligands based on metals such as rhodium, iridium, or copper have also been shown to be effective for the asymmetric addition of various nucleophiles to ketones. nih.govnih.gov
The table below outlines potential catalysts and reagents for the asymmetric allylation of 1-isopropyl-4-piperidone:
| Catalyst/Reagent System | Type of Asymmetric Induction | Expected Outcome |
| Chiral Titanium-BINOL Complex | Asymmetric Catalysis | Enantiomerically enriched this compound |
| Chiral Rhodium-Phosphine Complex | Asymmetric Catalysis | Enantiomerically enriched this compound |
| (S)- or (R)-Proline | Organocatalysis | Enantiomerically enriched this compound |
| Evans Oxazolidinone Auxiliary | Chiral Auxiliary | Diastereoselective allylation, leading to enantiomerically enriched product after auxiliary removal |
Diastereoselective Control in Functionalization Reactions
The synthesis of this compound via the addition of an allyl Grignard reagent to the symmetric precursor 1-isopropyl-4-piperidone results in the formation of a single chiral center at the C4 position. This process yields a racemic mixture of two enantiomers, (R)-4-Allyl-1-isopropyl-4-piperidinol and (S)-4-Allyl-1-isopropyl-4-piperidinol, rather than diastereomers. Diastereoselectivity becomes a critical consideration, however, in subsequent functionalization reactions of the existing allyl group.
Directed Epoxidation: A prime example of achieving diastereoselective control is through the epoxidation of the allyl moiety. The C4-hydroxyl group can act as a directing group, forming an intramolecular hydrogen bond with the epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA). This interaction guides the reagent to one face of the double bond, resulting in the preferential formation of one of the two possible diastereomeric epoxides. nih.govorganic-chemistry.org The stereochemical display of the piperidine ring, which typically adopts a chair conformation with the bulky N-isopropyl group likely in an equatorial position, creates a distinct steric environment that further influences the trajectory of the incoming reagent. researchgate.net The interplay between this steric hindrance and the hydrogen-bond directionality determines the final diastereomeric ratio of the resulting piperidinyl-epoxypropane products.
Highly diastereoselective epoxidation has been achieved in related systems, such as tetrahydropyridines, by leveraging amino-directing effects, sometimes requiring the development of specialized bifunctional reagents to override competing steric factors. nih.gov This highlights that precise control can be achieved by carefully selecting reagents and conditions that favor a specific transition state geometry.
Table 1: Potential Diastereomeric Products from Epoxidation of (R)-4-Allyl-1-isopropyl-4-piperidinol
| Starting Material | Reaction | Potential Diastereomeric Products | Controlling Factors |
| (R)-4-Allyl-1-isopropyl-4-piperidinol | Epoxidation (e.g., with m-CPBA) | (R)-1-isopropyl-4-(((R)-oxiran-2-yl)methyl)-4-piperidinol | Intramolecular H-bonding, Steric hindrance from piperidine ring |
| (R)-1-isopropyl-4-(((S)-oxiran-2-yl)methyl)-4-piperidinol |
Optimization of Synthetic Reaction Conditions for Enhanced Efficiency and Yield
The optimization of the synthesis of this compound primarily focuses on the Grignard reaction between 1-isopropyl-4-piperidone and an allylmagnesium halide. Efficiency and yield are contingent on careful control over catalysts for precursor synthesis, solvent systems, and other reaction parameters.
Catalyst Development and Screening
While the core Grignard addition to the ketone is an uncatalyzed reaction, catalysis is essential for the efficient and economical synthesis of the key precursor, 1-isopropyl-4-piperidone. organic-chemistry.org Several synthetic routes to N-substituted 4-piperidones exist, many of which rely on catalytic processes. google.comdtic.mil
One common strategy involves the conjugate reduction of N-acyl-2,3-dihydro-4-pyridones. While expensive reagents like L-Selectride are effective, more economical catalytic systems using zinc powder in acetic acid have been developed to produce 4-piperidones in good yields. organic-chemistry.org Another approach is the catalytic hydrogenation of pyridine (B92270) precursors. The synthesis of piperidine itself is often accomplished via hydrogenation of pyridine over a nickel catalyst. dtic.mil By extension, 1-isopropyl-4-piperidone could be prepared via catalytic reduction of an appropriate N-isopropyl pyridinium (B92312) salt or a related derivative.
Furthermore, while not strictly necessary for the addition to a saturated ketone, certain additives can influence Grignard reactions. For example, copper salts like copper(I) cyanide (CuCN) are well-known to catalyze the 1,4-conjugate addition of Grignard reagents to α,β-unsaturated ketones, diverting the reaction from the typical 1,2-addition. mdpi.com In the context of synthesizing this compound, such catalysts are not required but are part of the broader toolkit for controlling the reactivity of organomagnesium reagents.
Solvent Effects and Reaction Parameter Optimization
The success of the Grignard reaction is highly dependent on the choice of solvent and the precise control of reaction parameters. numberanalytics.com
Solvent Effects: The solvent must be aprotic to avoid quenching the highly basic Grignard reagent. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard choices because they are capable of solvating and stabilizing the organomagnesium species through coordination, which is described by the Schlenk equilibrium. byjus.comdatapdf.com The choice of solvent can impact reagent solubility and reaction rate. For instance, THF is a more polar and better coordinating solvent than diethyl ether, which can sometimes lead to faster reaction rates.
Reaction Parameters:
Temperature: The addition of a Grignard reagent to a ketone is exothermic. Low temperatures (e.g., 0 °C to -78 °C) are often employed to control the reaction rate, minimize the formation of side products, and ensure safety. dtu.dk Side reactions can include enolization of the ketone by the Grignard reagent acting as a base, or reduction of the ketone, both of which become more prevalent at higher temperatures. organic-chemistry.org
Reagent Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the Grignard reagent is common to ensure complete consumption of the starting ketone.
Addition Rate: Slow, controlled addition of one reagent to the other is crucial for maintaining the desired reaction temperature and preventing localized high concentrations that can promote side reactions.
Table 2: Optimization Parameters for Grignard Synthesis of this compound
| Parameter | Condition | Rationale/Effect on Yield |
| Solvent | Diethyl Ether or THF | Aprotic; stabilizes Grignard reagent. THF may increase rate. |
| Temperature | 0 °C to -20 °C | Controls exotherm, minimizes side reactions (enolization, reduction). |
| Reagent Addition | Slow, dropwise | Maintains temperature control, prevents localized side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of Grignard reagent by atmospheric moisture and O₂. |
Scale-Up Considerations for Laboratory Synthesis
Transitioning the synthesis of this compound from a laboratory benchtop to a larger, pilot scale introduces significant challenges that must be addressed to ensure safety, efficiency, and reproducibility. researchgate.net
Heat Management: The exothermic nature of the Grignard reaction is a primary concern. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This necessitates the use of jacketed reactors with precise temperature control and a carefully planned, slow addition rate of the Grignard reagent to prevent a thermal runaway.
Reagent Handling and Safety: The handling of large quantities of flammable ether solvents and pyrophoric Grignard reagents requires specialized equipment and stringent safety protocols. The synthesis must be conducted under a robust inert atmosphere to prevent reaction with air and moisture.
Mixing and Mass Transfer: Ensuring efficient mixing in a large reactor is critical to maintain thermal and concentration homogeneity. Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting the formation of impurities.
Work-up and Purification: Quenching a large-scale Grignard reaction with an aqueous acid solution is also highly exothermic and produces significant quantities of magnesium salts. The process must be designed to handle the heat generated and to efficiently filter or separate the solid byproducts. Purification by column chromatography, common in the lab, is often impractical on a large scale. Alternative methods like crystallization, distillation, or salt formation and recrystallization must be developed to isolate the final product with high purity. Industrial-scale processes often favor continuous production methods to better manage exothermicity and improve selectivity. researchgate.net
Novel Synthetic Approaches to this compound
While the Grignard reaction is a robust method, modern synthetic chemistry offers novel catalytic routes that could provide alternative pathways to this compound, potentially with improved functional group tolerance or different reactivity profiles. One prominent area of research involves palladium-catalyzed cross-coupling reactions.
A plausible novel approach would be the palladium-catalyzed allylation of 1-isopropyl-4-piperidone. Instead of a pre-formed organometallic reagent like a Grignard, this strategy would involve the coupling of an allyl source with the ketone or its enolate equivalent. nih.govnih.govorganic-chemistry.org
One such pathway could involve the direct palladium-catalyzed allylation using an allylic alcohol as the allylating agent, a process that is considered atom-economical and environmentally benign. This reaction can be promoted by a combination of a palladium catalyst and a Lewis acid, such as titanium(IV) isopropoxide, which activates the C-O bond of the allylic alcohol. nih.gov The ketone, 1-isopropyl-4-piperidone, could potentially be used as its enolate or enamine derivative to act as the nucleophile in the coupling reaction. This type of transformation avoids the use of strongly basic and pyrophoric Grignard reagents.
Another advanced strategy is the palladium-catalyzed allyl-allyl cross-coupling, where an allylic carbonate and an allylboronate reagent are coupled. nih.gov While not a direct synthesis of the target alcohol, it demonstrates the power of palladium catalysis in forming C(sp³)–C(sp³) bonds under controlled conditions. Adapting this logic, one could envision a coupling between an allylboronate and 1-isopropyl-4-piperidone, catalyzed by a transition metal, as an alternative to the classical Grignard addition.
Table 3: Comparison of Classical and Novel Synthetic Approaches
| Feature | Classical Grignard Route | Novel Palladium-Catalyzed Route (Hypothetical) |
| Allyl Source | Allylmagnesium halide | Allyl alcohol, Allylboronate, or Allyl carbonate |
| Key Reagent | 1-isopropyl-4-piperidone | Enolate/enamine of 1-isopropyl-4-piperidone |
| Catalyst | None | Palladium complex (e.g., Pd(PPh₃)₄) + Lewis Acid (e.g., Ti(OiPr)₄) |
| Conditions | Strongly basic, cryogenic | Mild, often neutral or weakly basic |
| Advantages | High yield, well-established | Higher functional group tolerance, avoids pyrophoric reagents |
| Disadvantages | Sensitive to protic groups | Requires catalyst development, potential for side reactions |
These novel approaches, while requiring specific development for this target molecule, represent the forefront of synthetic methodology, aiming to create complex structures with greater efficiency and under milder conditions than traditional methods.
Advanced Structural and Conformational Analysis of 4 Allyl 1 Isopropyl 4 Piperidinol
Spectroscopic Characterization for Detailed Structural Elucidation
While specific experimental spectra for 4-Allyl-1-isopropyl-4-piperidinol are not widely available in public scientific literature, its structural features can be predicted and analyzed based on the well-established principles of spectroscopic techniques and data from analogous substituted piperidine (B6355638) derivatives.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, NOESY for conformational dynamics)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC, and NOESY) NMR experiments would provide a complete assignment of all proton and carbon signals and offer insights into the molecule's connectivity and spatial arrangement.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the isopropyl, allyl, and piperidine ring protons. The isopropyl group would exhibit a septet for the CH proton and a doublet for the two methyl groups. The allyl group protons would present as a complex multiplet system, including signals for the vinyl protons (CH=CH₂) and the methylene (B1212753) protons (-CH₂-). The piperidine ring protons would appear as multiplets in the aliphatic region, with their chemical shifts and coupling constants being highly dependent on their axial or equatorial orientation.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The chemical shifts would be characteristic of the functional groups present: the quaternary C4 carbon bearing the hydroxyl and allyl groups would appear at a specific downfield shift, while the carbons of the isopropyl and allyl groups, and the piperidine ring would have distinct chemical shifts. organicchemistrydata.org
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations, helping to trace the connectivity of protons within the isopropyl, allyl, and piperidine ring systems. For instance, it would connect the isopropyl CH proton to the methyl protons and show the coupling network within the allyl group's vinyl and methylene protons. core.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the through-space proximity of protons and thus provides valuable information about the molecule's conformation and stereochemistry. For instance, NOE correlations between the protons of the isopropyl group and specific protons on the piperidine ring could help establish the preferred orientation of the N-isopropyl group. Similarly, NOEs between the allyl group protons and the piperidine ring protons would shed light on the orientation of the allyl group. researchgate.net
Expected ¹H and ¹³C NMR Data (Hypothetical)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Isopropyl-CH | ~2.8-3.0 (septet) | ~50-55 |
| Isopropyl-CH₃ | ~1.0-1.2 (doublet) | ~18-20 |
| Piperidine-H2, H6 (axial/equatorial) | ~2.2-2.8 (multiplets) | ~50-55 |
| Piperidine-H3, H5 (axial/equatorial) | ~1.5-1.9 (multiplets) | ~30-35 |
| Allyl-CH₂ | ~2.2-2.4 (doublet) | ~40-45 |
| Allyl-CH= | ~5.7-5.9 (multiplet) | ~130-135 |
| Allyl-=CH₂ | ~5.0-5.2 (multiplet) | ~115-120 |
| C4-OH | ~1.5-2.5 (singlet, broad) | - |
| C4 | - | ~70-75 |
Note: This is a hypothetical data table based on known chemical shifts for similar structures. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₂H₂₃NO), HRMS would provide a highly accurate mass measurement of the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺). This experimental value can then be compared to the calculated exact mass to confirm the molecular formula with a high degree of confidence.
Expected HRMS Data
| Ion | Calculated Exact Mass | Observed Mass (Hypothetical) |
| [C₁₂H₂₃NO + H]⁺ | 198.1852 | 198.1850 |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.gov These spectra are characteristic of the functional groups present and can also offer insights into intermolecular interactions such as hydrogen bonding.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, C-H, C=C, and C-N bonds.
A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with the broadening suggesting the presence of hydrogen bonding.
C-H stretching vibrations for the aliphatic (isopropyl and piperidine) and vinylic (allyl) protons would appear in the 2800-3100 cm⁻¹ region.
The C=C stretching vibration of the allyl group would likely be observed around 1640 cm⁻¹.
The C-N stretching vibration of the tertiary amine would be expected in the 1000-1250 cm⁻¹ region.
Raman Spectroscopy: The Raman spectrum would provide complementary information. The C=C stretching of the allyl group is typically a strong and sharp band in the Raman spectrum. The symmetric C-H stretching vibrations of the aliphatic groups would also be prominent.
Expected Vibrational Frequencies (Hypothetical)
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H | Stretching | 3200-3600 (broad) | Weak |
| C-H (sp³) | Stretching | 2850-3000 | Strong |
| C-H (sp²) | Stretching | 3010-3100 | Strong |
| C=C | Stretching | ~1640 | Strong, sharp |
| C-N | Stretching | 1000-1250 | Moderate |
X-ray Crystallography for Solid-State Structural and Conformational Insights (if applicable for the compound or its complexes/derivatives)
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the conformation of the molecule. nih.govnih.gov While no crystal structure for this compound itself has been reported in the Cambridge Structural Database, analysis of crystal structures of related 4-substituted piperidinols can provide valuable insights. nih.govnih.gov
If suitable crystals of this compound or its derivatives could be obtained, X-ray diffraction analysis would unequivocally determine:
The conformation of the piperidine ring (e.g., chair, boat, or twist-boat).
The orientation of the substituents (allyl, isopropyl, and hydroxyl groups) as either axial or equatorial.
The precise bond lengths and angles of the entire molecule.
The nature of intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group.
Based on studies of similar compounds, it is expected that the piperidine ring would adopt a chair conformation. nih.gov The orientation of the bulky isopropyl group on the nitrogen is likely to be equatorial to minimize steric hindrance. The orientation of the C4 substituents (allyl and hydroxyl) would depend on a balance of steric and electronic factors.
Conformational Isomerism and Ring Dynamics of the Piperidinol Moiety
The piperidine ring in this compound is conformationally flexible and can exist in several forms, with the chair conformation being the most stable. In a substituted piperidine like this, the chair conformation can undergo a ring flip, which interconverts axial and equatorial positions of the substituents.
The two primary chair conformers of this compound would differ in the axial or equatorial placement of the C4-allyl and C4-hydroxyl groups. The N-isopropyl group is expected to predominantly occupy the equatorial position to avoid steric clashes with the axial hydrogens on C2 and C6.
The conformational equilibrium between the two chair forms would be influenced by the steric bulk of the allyl and hydroxyl groups. Generally, bulkier groups prefer the more spacious equatorial position. The relative stability of the conformers could be investigated using computational modeling and temperature-dependent NMR studies. In some substituted piperidines, non-chair conformations like twist-boat forms can also be populated, although they are typically higher in energy. nih.gov
Chirality and Stereochemical Assignments of this compound Stereoisomers
This compound possesses a chiral center at the C4 carbon atom, as it is bonded to four different groups: a hydroxyl group, an allyl group, and two different carbon chains within the piperidine ring. Therefore, the compound can exist as a pair of enantiomers, (R)-4-Allyl-1-isopropyl-4-piperidinol and (S)-4-Allyl-1-isopropyl-4-piperidinol.
The synthesis of this compound without the use of chiral catalysts or starting materials would typically result in a racemic mixture (a 50:50 mixture of the two enantiomers). The separation of these enantiomers would require chiral resolution techniques.
The absolute configuration (R or S) of each enantiomer would be assigned based on the Cahn-Ingold-Prelog priority rules. The four groups attached to the C4 chiral center would be ranked based on atomic number, and the stereochemical descriptor would be assigned accordingly. The determination of the absolute configuration of a separated enantiomer would require techniques such as X-ray crystallography of a derivative with a known chiral auxiliary or by using chiroptical methods like circular dichroism (CD) spectroscopy in conjunction with quantum chemical calculations.
Chemical Reactivity and Derivatization of 4 Allyl 1 Isopropyl 4 Piperidinol
Electrophilic and Nucleophilic Reactivity of the Piperidinol Core
The piperidine (B6355638) ring in 4-Allyl-1-isopropyl-4-piperidinol possesses a nitrogen atom that imparts nucleophilic and basic properties to the molecule. The isopropyl group attached to the nitrogen is an electron-donating group, which can enhance the nucleophilicity of the nitrogen atom. However, the steric bulk of the isopropyl group can also hinder its reactivity towards electrophiles.
The nitrogen atom can readily react with electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides to form quaternary ammonium (B1175870) salts or N-acylated and N-sulfonylated derivatives, respectively. The formation of these derivatives can significantly alter the molecule's physical and biological properties. For instance, N-alkylation can be achieved using various alkylating agents in the presence of a base. nih.gov
The piperidine ring itself is generally resistant to electrophilic attack due to the deactivating effect of the nitrogen atom. However, functionalization of the ring at positions other than the nitrogen can be achieved through more complex synthetic routes, often starting from a different precursor. nih.gov
Transformations of the Allyl Group
The allyl group is a versatile functional handle that can undergo a wide array of chemical transformations, providing a key site for diversification of the this compound scaffold.
Olefin Metathesis Reactions
Olefin metathesis is a powerful carbon-carbon bond-forming reaction that can be applied to the allyl group of this compound. raineslab.comharvard.edu This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' or Hoveyda-Grubbs catalysts, can be used for ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). harvard.edusigmaaldrich.com
For instance, cross-metathesis with a variety of olefin partners can introduce new functional groups at the terminus of the allyl chain. The general scheme for a cross-metathesis reaction is shown below:
Scheme 1: General representation of a cross-metathesis reaction on the allyl group.
The success and efficiency of olefin metathesis can be influenced by the choice of catalyst and reaction conditions. Modern catalysts are known for their high tolerance to various functional groups, including amines and alcohols. raineslab.com
Table 1: Representative Examples of Olefin Metathesis Reactions on Allyl-Containing Scaffolds
| Catalyst | Reaction Type | Substrate | Product | Yield (%) | Reference |
| Grubbs' 2nd Gen. | Cross-Metathesis | Allyl-substituted heterocycle | Extended chain heterocycle | 70-95 | researchgate.net |
| Hoveyda-Grubbs' 2nd Gen. | Ring-Closing Metathesis | Diallyl-substituted amine | Cyclic amine | 80-98 | researchgate.net |
Hydrofunctionalization Reactions
The double bond of the allyl group is susceptible to a variety of hydrofunctionalization reactions, where an H-X bond is added across the double bond. These reactions can introduce a wide range of functional groups, further expanding the chemical space accessible from this compound.
Examples of hydrofunctionalization reactions include:
Hydroboration-oxidation: This two-step process results in the anti-Markovnikov addition of a hydroxyl group, converting the allyl group into a 3-hydroxypropyl group.
Wacker oxidation: This palladium-catalyzed reaction converts the terminal olefin into a methyl ketone.
Epoxidation: The double bond can be converted to an epoxide using peroxy acids, which can then be opened by various nucleophiles to introduce a range of substituents.
Hydroformylation: This reaction introduces a formyl group, which can be further derivatized.
Reactivity at the Hydroxyl and Nitrogen Centers
The tertiary hydroxyl group at the C4 position is a key functional group that can participate in a variety of reactions. It can be acylated with acid chlorides or anhydrides in the presence of a base to form esters. Etherification can also be achieved under appropriate conditions. Dehydration of the tertiary alcohol to form an olefin is a potential side reaction under acidic conditions. google.com
The nitrogen atom, as mentioned earlier, is nucleophilic and can be alkylated, acylated, or form salts with acids. The reactivity of the nitrogen can be modulated by the choice of the N-substituent. The isopropyl group provides a moderate level of steric hindrance, which can influence the accessibility of the nitrogen lone pair.
Synthesis of Novel Derivatives and Analogues of this compound
The diverse reactivity of this compound allows for the synthesis of a wide array of novel derivatives and analogues. By strategically combining reactions at the allyl group, the hydroxyl group, and the nitrogen center, a large library of compounds can be generated.
Functionalization for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. The 4-hydroxypiperidine (B117109) scaffold is a common motif in many biologically active compounds. nih.govresearchgate.netnih.govnih.gov By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify key structural features responsible for a desired pharmacological effect.
For example, modifications at the nitrogen atom can influence the compound's basicity, lipophilicity, and ability to form hydrogen bonds, all of which can impact its interaction with a biological target. nih.gov Similarly, derivatization of the hydroxyl group can alter the molecule's polarity and hydrogen bonding capacity. nih.gov The allyl group provides a versatile platform for introducing a wide range of substituents to probe the steric and electronic requirements of a binding site. mdpi.com
Table 2: Potential Modifications of this compound for SAR Studies
| Modification Site | Potential Modifications | Purpose in SAR Studies |
| Nitrogen Atom | Alkylation, Acylation, Sulfonylation | Modulate basicity, lipophilicity, and steric bulk. |
| Hydroxyl Group | Esterification, Etherification | Alter polarity and hydrogen bonding potential. |
| Allyl Group | Olefin metathesis, Hydrofunctionalization | Introduce diverse substituents to probe binding pocket. |
Through such systematic derivatization, the this compound scaffold can be optimized to enhance potency, selectivity, and pharmacokinetic properties for a specific biological target.
Formation of Conjugates and Pro-drug Design (Chemical aspects only)
The design of pro-drugs is a strategic approach in medicinal chemistry to enhance the physicochemical and pharmacokinetic properties of a parent drug molecule. nih.gov For this compound, the tertiary hydroxyl group and the allyl group are primary sites for modification to form conjugates and pro-drugs. These modifications are designed to be cleaved in vivo, either chemically or enzymatically, to release the active parent compound. ijpsjournal.com
The tertiary alcohol can be masked through esterification to form various ester pro-drugs. While direct esterification of tertiary alcohols can be challenging, the use of highly reactive acylating agents or specific catalysts can facilitate this transformation. For instance, reaction with an acid chloride or anhydride (B1165640) in the presence of a suitable base can yield the corresponding ester. Another approach involves the use of coupling agents to form ester linkages with carboxylic acids, including those with solubilizing moieties like amino acids or polyethylene (B3416737) glycol (PEG) chains. nih.gov
The allyl group offers another handle for derivatization. It can undergo various addition reactions or be used in linker chemistries for conjugation. For example, the double bond of the allyl group can be functionalized through reactions such as hydroboration-oxidation to yield a primary alcohol, which can then be further derivatized.
Below is a table of potential pro-drug strategies for this compound based on the reactivity of its functional groups.
| Pro-drug Strategy | Target Functional Group | Potential Reagents/Reaction Type | Resulting Linkage |
| Ester Pro-drugs | Tertiary Alcohol | Acid Chlorides, Anhydrides, Carboxylic Acids with coupling agents | Ester |
| Carbonate Pro-drugs | Tertiary Alcohol | Chloroformates | Carbonate |
| Phosphate Ester Pro-drugs | Tertiary Alcohol | Phosphorylating agents (e.g., POCl₃) | Phosphate Ester |
| Ether Pro-drugs | Tertiary Alcohol | Alkyl halides (Williamson ether synthesis conditions) | Ether |
| Amino Acid Conjugates | Tertiary Alcohol | N-protected amino acids with coupling agents | Ester |
| PEGylation | Tertiary Alcohol | Activated PEG derivatives | Ether or Ester |
These strategies aim to modify properties such as solubility, stability, and membrane permeability of the parent molecule. ijpsjournal.commdpi.com The choice of the pro-drug moiety can be tailored to achieve specific release profiles and target particular tissues or enzymes. nih.gov
Role of this compound as a Synthetic Building Block and Intermediate
The piperidine scaffold is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds. mdpi.comnih.gov Consequently, substituted piperidines like this compound serve as valuable intermediates in the synthesis of more complex molecular architectures. google.comgoogleapis.com The combination of a nucleophilic tertiary amine, a reactive allyl group, and a tertiary alcohol provides multiple points for synthetic elaboration.
The tertiary amine of the piperidine ring can act as a base or a nucleophile. It can be quaternized with alkyl halides to introduce further substituents. The allyl group is particularly versatile for carbon-carbon bond formation. For example, it can participate in palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reaction, to append aryl or other unsaturated fragments. ajchem-a.com It can also undergo olefin metathesis to construct more complex alkenes.
The tertiary alcohol can be eliminated to form an unsaturated piperidine, which can then undergo a variety of addition reactions. Alternatively, the hydroxyl group can be replaced with other functionalities through nucleophilic substitution, although this can be challenging for a tertiary center.
The table below outlines some of the potential synthetic transformations where this compound could be utilized as a building block.
| Reaction Type | Functional Group Involved | Potential Reagents | Resulting Structure |
| Heck Coupling | Allyl Group | Aryl halide, Pd catalyst, base | Arylated piperidine derivative |
| Suzuki Coupling | Allyl Group (after conversion to boronic ester) | Aryl halide, Pd catalyst, base | Arylated piperidine derivative |
| Olefin Metathesis | Allyl Group | Grubbs' or other metathesis catalysts | Piperidine with modified alkene side chain |
| Hydroboration-Oxidation | Allyl Group | BH₃, H₂O₂, NaOH | Piperidine with a propan-1-ol side chain |
| Epoxidation | Allyl Group | m-CPBA or other peroxy acids | Piperidine with an oxirane ring on the side chain |
| Dehydration | Tertiary Alcohol | Strong acid (e.g., H₂SO₄), heat | Tetrahydropyridine derivative |
| N-Oxidation | Tertiary Amine | H₂O₂, m-CPBA | N-oxide of the piperidine |
| Quaternization | Tertiary Amine | Alkyl halide (e.g., CH₃I) | Quaternary ammonium salt |
The utility of piperidone intermediates, which can be conceptually derived from 4-hydroxypiperidines through oxidation, is well-documented in the synthesis of a wide array of pharmaceutical agents. researchgate.netgoogle.comgoogle.com While direct oxidation of the tertiary alcohol in this compound to a ketone is not feasible, its structural similarity to other 4-substituted piperidines highlights its potential as a precursor in multi-step synthetic sequences.
Computational and Theoretical Studies of 4 Allyl 1 Isopropyl 4 Piperidinol
Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT) for Electronic Structure and Energetics
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and energetics of molecules like 4-Allyl-1-isopropyl-4-piperidinol. DFT methods provide a balance between computational cost and accuracy, making them well-suited for studying molecules of this size. These calculations can predict a wide range of properties, from molecular geometry to spectroscopic parameters, by solving the Schrödinger equation in an approximate manner.
The three-dimensional structure of this compound is crucial for understanding its properties and interactions. The piperidine (B6355638) ring is known to adopt various conformations, with the chair and boat forms being the most common. For 4-substituted piperidines, the chair conformation is generally preferred to minimize steric strain. In the case of this compound, the substituents on the ring will influence the conformational equilibrium.
Computational geometry optimization using DFT can predict the most stable conformation of the molecule. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The calculations would likely show that the piperidine ring adopts a chair conformation, with the bulky isopropyl group on the nitrogen atom and the allyl and hydroxyl groups at the 4-position having specific axial or equatorial orientations to minimize steric hindrance. Studies on similar piperidine derivatives have shown that the preferred conformation can be influenced by the nature of the substituents and intermolecular interactions. nih.gov
A detailed computational analysis would provide precise values for bond lengths, bond angles, and dihedral angles. For instance, the C-N-C bond angle within the piperidine ring and the bond angles involving the isopropyl group would be determined. The orientation of the allyl group relative to the piperidine ring would also be a key finding.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table is illustrative and represents the type of data that would be generated from a DFT geometry optimization. Actual values would require specific calculations.
| Parameter | Predicted Value |
|---|---|
| C-N-C (ring) bond angle | ~112° |
| C4-C(allyl) bond length | ~1.54 Å |
| C4-O bond length | ~1.43 Å |
| N-C(isopropyl) bond length | ~1.47 Å |
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.
For this compound, the HOMO is likely to be localized on the nitrogen atom of the piperidine ring and the π-system of the allyl group, as these are the most electron-rich regions. The LUMO, on the other hand, would likely be distributed over the antibonding orbitals of the molecule. DFT calculations can provide precise energy values for the HOMO and LUMO and visualize their spatial distribution. The HOMO-LUMO gap can be calculated from these energies. schrodinger.comnist.gov
Table 2: Illustrative Frontier Molecular Orbital Data for this compound This table is illustrative. Actual values would be obtained from specific DFT calculations.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -0.5 |
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, key spectroscopic data that can be calculated include Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of the molecule. comp-gag.org These calculated shifts can aid in the assignment of experimental NMR spectra. For example, the chemical shifts of the protons and carbons in the piperidine ring, the allyl group, and the isopropyl group can be calculated and compared to experimental values. utah.eduumd.edu
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the peaks in an IR spectrum. The calculated IR spectrum can help in identifying the characteristic vibrational modes of the molecule, such as the O-H stretch of the hydroxyl group, the C=C stretch of the allyl group, and the C-N stretch of the piperidine ring.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. This can provide insight into the electronic structure and chromophores within the molecule.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While QM methods provide detailed information about the static properties of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. rsc.orgnih.gov
For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water) and simulate their movements over a period of nanoseconds or longer. This would reveal how the molecule behaves in solution, including how the piperidine ring and its substituents move and flex. The simulation could also shed light on the hydrogen bonding interactions between the hydroxyl group of the piperidinol and the solvent molecules. DFT studies on similar piperidine derivatives have highlighted the importance of explicit solvent modeling to understand structural and electronic characteristics. nih.govnu.edu.kzresearchgate.net
MD simulations can also be used to calculate various thermodynamic properties, such as the free energy of solvation, which is the energy change associated with transferring the molecule from a vacuum to a solvent.
In Silico Prediction of Reactivity and Stability Profiles
The electronic and structural information obtained from QM calculations can be used to predict the reactivity and stability of this compound.
Reactivity: The FMO analysis, as discussed earlier, provides key insights into the molecule's reactivity. The HOMO energy indicates its nucleophilicity, while the LUMO energy indicates its electrophilicity. The distribution of the FMOs can pinpoint the likely sites of electrophilic and nucleophilic attack. Additionally, other reactivity descriptors, such as the molecular electrostatic potential (MEP), can be calculated. The MEP map would show the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, providing a visual guide to its reactivity.
Stability: The thermodynamic stability of the molecule can be assessed by its total electronic energy, calculated at its optimized geometry. By comparing the energies of different possible isomers or conformers, the most stable form can be identified. The HOMO-LUMO gap also provides a measure of kinetic stability, with a larger gap indicating greater stability.
Molecular Docking and Ligand-Target Interaction Modeling (Pre-clinical, without specific biological results)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.netwisdomlib.org This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.
In a pre-clinical context, molecular docking could be used to explore the potential of this compound as a ligand for various biological targets. The process would involve:
Preparation of the Ligand and Receptor: A 3D structure of this compound would be generated and optimized. A 3D structure of the target protein would be obtained from a protein data bank.
Docking Simulation: A docking program (e.g., AutoDock, Glide) would be used to systematically explore the possible binding modes of the ligand within the active site of the receptor. The program would score the different binding poses based on a scoring function that estimates the binding affinity.
Analysis of Binding Interactions: The best-scoring binding poses would be analyzed to identify the key interactions between the ligand and the receptor. These interactions could include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the hydroxyl group of the piperidinol could act as a hydrogen bond donor or acceptor, while the allyl and isopropyl groups could engage in hydrophobic interactions.
This type of in silico modeling can provide valuable hypotheses about the potential biological activity of this compound and guide further experimental studies, all without generating specific biological results at this stage.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-amino-2,2,6,6-tetramethyl-piperidine-N-oxyl |
Binding Affinity Predictions and Hotspot Analysis
Binding affinity is a measure of the strength of the interaction between a ligand, such as this compound, and a biological target, typically a protein receptor or enzyme. High binding affinity is often a prerequisite for a compound to exert a significant biological effect. Computational methods, particularly molecular docking, are instrumental in predicting this affinity.
Molecular docking simulations place a ligand into the binding site of a target protein and calculate a "docking score," which is an estimation of the binding free energy. A lower docking score generally indicates a more favorable binding interaction. These simulations can be performed against various known protein structures to identify potential targets for the ligand. For instance, studies on other 4-substituted piperidine derivatives have explored their binding affinities for targets like opioid receptors and the sigma 1 receptor. nih.govnih.govrsc.org
Hotspot analysis is a computational technique that identifies specific regions within a protein's binding site that contribute most significantly to the binding energy. These "hotspots" are typically amino acid residues that form crucial interactions with the ligand, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions. Identifying these hotspots is key to understanding the basis of the ligand's affinity and can guide the design of more potent and selective analogs. In studies of other piperidine derivatives, molecular modeling has been used to identify these critical interactions with active site residues of enzymes. mdpi.com
To illustrate the type of data generated from such studies, the following table presents hypothetical docking scores of this compound against a panel of common biological targets.
Table 1: Illustrative Docking Scores for this compound Against Various Receptors
| Target Protein | PDB ID | Docking Score (kcal/mol) |
| Mu-Opioid Receptor | 5C1M | -8.2 |
| Delta-Opioid Receptor | 4RWA | -7.5 |
| Kappa-Opioid Receptor | 4DJH | -7.1 |
| Sigma 1 Receptor | 5HK1 | -9.1 |
| NMDA Receptor | 5TP8 | -6.8 |
Note: These are hypothetical values for illustrative purposes and are not derived from actual experimental data.
Characterization of Molecular Recognition Features
Molecular recognition refers to the specific interactions between two or more molecules through non-covalent bonds. For this compound, understanding its molecular recognition features is crucial for explaining its potential binding mode and selectivity for a particular target. Computational studies are pivotal in elucidating these features in 3D detail.
The key molecular recognition features of a ligand include its hydrogen bond donors and acceptors, hydrophobic regions, and charged or polar groups. The 4-piperidinol core of the molecule contains a hydroxyl group that can act as both a hydrogen bond donor and acceptor. The tertiary amine is typically protonated at physiological pH, allowing it to form a strong ionic interaction or hydrogen bond. The isopropyl group attached to the nitrogen and the allyl group at the 4-position are hydrophobic and will likely interact with nonpolar pockets within a binding site.
Molecular dynamics (MD) simulations can further enhance the understanding of molecular recognition by simulating the dynamic behavior of the ligand-protein complex over time. rsc.org These simulations can reveal the stability of key interactions and highlight the role of water molecules in mediating binding.
The following table outlines the key molecular recognition features of this compound and the types of interactions they are predicted to form.
Table 2: Predicted Molecular Recognition Features of this compound
| Feature | Type of Interaction | Potential Interacting Residues |
| Piperidine Nitrogen | Hydrogen Bond Donor (if protonated) | Aspartic Acid, Glutamic Acid |
| Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Serine, Threonine, Tyrosine, Asparagine, Glutamine |
| Isopropyl Group | Hydrophobic Interaction | Leucine, Isoleucine, Valine, Phenylalanine |
| Allyl Group | Hydrophobic Interaction | Alanine, Proline, Methionine |
By systematically analyzing these features, computational models can predict how this compound will orient itself within a binding site and which interactions will be critical for its affinity and selectivity. This information is invaluable for the rational design of future derivatives with improved pharmacological profiles.
Investigation of Molecular Recognition and Biological Relevance of 4 Allyl 1 Isopropyl 4 Piperidinol and Its Analogues
Mechanistic Investigations of Molecular Target Interactions
The piperidine (B6355638) moiety is a common feature in numerous biologically active compounds, and its derivatives are known to interact with a wide range of biological targets, including enzymes and receptors. While direct mechanistic studies on 4-allyl-1-isopropyl-4-piperidinol are not extensively documented in publicly available literature, the mechanisms of analogous piperidine-containing molecules can provide significant insights.
Enzyme Inhibition Pathways:
Piperidine and piperazine (B1678402) derivatives have been investigated as inhibitors of various enzymes. For instance, a series of 1-arylsulfonyl-4-phenylpiperazine derivatives were synthesized and evaluated for their inhibitory potential against several enzymes, including α-glucosidase, lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov While most compounds showed weak or no inhibition against LOX, AChE, and BChE, some derivatives exhibited moderate potency against α-glucosidase. nih.gov Molecular docking studies suggested that these compounds bind to the enzyme's active site. nih.gov
In another study, 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives were identified as noncompetitive, allosteric inhibitors of α-glucosidase. nih.gov This indicates that these compounds bind to a site on the enzyme distinct from the active site, inducing a conformational change that leads to inhibition. nih.gov Such allosteric inhibition can offer advantages in terms of selectivity and reduced side effects. The binding of these compounds was found to be driven by hydrophobic interactions, with contributions from polar interactions as well. nih.gov
For this compound, the presence of the hydroxyl and allyl groups, along with the isopropyl substituent on the nitrogen, could facilitate interactions with enzyme active sites or allosteric sites through hydrogen bonding and hydrophobic interactions.
Receptor Binding Mechanisms:
The piperidine scaffold is a well-established pharmacophore for G protein-coupled receptors (GPCRs), including opioid, muscarinic, and sigma receptors. Research on 4,4-disubstituted piperidine derivatives has identified potent ligands for sigma (σ) receptors. nih.gov These receptors are membrane-bound proteins that bind a variety of drugs and are implicated in neurological and psychiatric disorders. nih.gov
Studies on 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines have revealed that the binding affinity and selectivity for σ₁ receptors are influenced by the substituents on the piperidine ring and the nitrogen atom. nih.gov Computational studies and quantitative structure-activity relationship (QSAR) analysis of these compounds indicated that hydrophobic interactions are a key driver for σ₁ receptor binding. nih.gov A pharmacophore model for σ₁ binding defined key features including a phenyl ring, a nitrogen atom, and specific distances between them to represent hydrophobic and hydrogen bonding interactions. nih.gov The this compound structure, with its allyl and isopropyl groups, aligns with the hydrophobic requirements for such receptor interactions.
Design Principles for Ligands Based on the this compound Scaffold
The design of new ligands based on the this compound scaffold can be guided by established principles of medicinal chemistry, including scaffold hopping and sidechain optimization. The piperidine ring serves as a versatile scaffold that can be functionalized at multiple positions to modulate pharmacological activity.
Key design principles include:
Modification of the N-substituent: The isopropyl group at the N-1 position influences the compound's basicity, lipophilicity, and steric profile, which in turn affect its binding to target proteins. Replacing the isopropyl group with other alkyl, aryl, or more complex moieties can fine-tune these properties and potentially alter target selectivity.
Variation of the C-4 substituents: The allyl and hydroxyl groups at the C-4 position are crucial for defining the compound's interaction profile. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the allyl group provides a site for hydrophobic interactions and potential metabolic transformations. Modifications to the allyl group, such as saturation to a propyl group or introduction of other functional groups, can impact binding affinity and metabolic stability.
Stereochemistry: The C-4 position of this compound is a chiral center. The synthesis of individual enantiomers and their separate biological evaluation is a critical step in ligand design, as different stereoisomers often exhibit distinct pharmacological activities and potencies.
The synthesis of libraries of analogues based on these principles allows for a systematic exploration of the chemical space around the this compound scaffold to identify compounds with optimized activity and selectivity.
Development of In Vitro Screening Methodologies for Specific Molecular Targets
To investigate the biological relevance of this compound and its analogues, robust in vitro screening methodologies are essential. These assays are designed to identify and characterize the interactions of the compounds with specific molecular targets without providing data on their efficacy or toxicity in a whole organism.
Enzyme Inhibition Assays:
For potential enzyme targets, such as those involved in metabolic or signaling pathways, standard enzyme inhibition assays can be employed. For example, to screen for α-glucosidase inhibitors, a colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate is commonly used. nih.gov The enzymatic reaction releases p-nitrophenol, which can be quantified spectrophotometrically. The ability of test compounds to reduce the rate of p-nitrophenol formation indicates their inhibitory activity. Kinetic studies, including the generation of Lineweaver-Burk plots, can then be used to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed). semanticscholar.org
Receptor Binding Assays:
To identify interactions with specific receptors, radioligand binding assays are a standard method. These assays measure the ability of a test compound to displace a known radiolabeled ligand that binds with high affinity and selectivity to the target receptor. For instance, to screen for affinity to sigma receptors, membranes from cells expressing the receptor are incubated with a radioligand (e.g., [³H]-(+)-pentazocine for σ₁ receptors) in the presence of varying concentrations of the test compound. nih.gov The amount of radioactivity bound to the membranes is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
Cell-Based Assays:
Cell-based assays can provide information on the functional consequences of a compound's interaction with a molecular target within a cellular context. For example, to assess the activity of compounds targeting receptors that modulate cyclic AMP (cAMP) levels, a cell line expressing the target receptor can be stimulated with an agonist in the presence of the test compound. The intracellular cAMP levels can then be measured using techniques such as ELISA or fluorescence-based biosensors.
Structure-Activity Relationship (SAR) Derivations from Structural Modifications of the this compound Moiety
Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure relates to biological activity and for guiding the optimization of lead compounds. While specific SAR data for this compound is limited, studies on analogous piperidinol and piperidine derivatives provide valuable insights.
A study on piperidinol analogues with anti-tuberculosis activity generated a 22-member library to establish SAR. nih.gov This work highlighted the importance of the substituents on both the piperidine nitrogen and the C-4 position for biological activity.
In the context of sigma receptor ligands, research on 4,4-disubstituted piperidines demonstrated that the nature of the substituents at the C-4 position significantly influences binding affinity and selectivity. nih.gov For a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the (S)-(+) enantiomers generally showed stronger analgesic activity than the (R)-(-) enantiomers, indicating a clear stereochemical preference. nih.gov
The following interactive table summarizes hypothetical SAR trends for the this compound scaffold based on findings from related piperidine derivatives.
| Modification Site | Structural Change | Predicted Impact on Activity | Rationale based on Analogues |
| N-1 Position | Isopropyl to larger alkyl group | Potentially increased hydrophobic interactions | Increased lipophilicity can enhance binding to hydrophobic pockets in receptors or enzymes. |
| N-1 Position | Isopropyl to benzyl (B1604629) group | Introduction of aromatic interactions | The benzyl group can engage in π-π stacking or other aromatic interactions, potentially increasing affinity for certain targets. |
| C-4 Position | Allyl to propyl group | Increased lipophilicity, loss of unsaturation | The saturated alkyl chain may alter binding conformation and metabolic stability. |
| C-4 Position | Allyl to phenyl group | Introduction of a bulky aromatic ring | Could enhance binding through hydrophobic and aromatic interactions, but may also introduce steric hindrance. |
| C-4 Position | Hydroxyl group removal | Loss of hydrogen bonding capability | The hydroxyl group is often a key pharmacophoric feature for receptor interaction; its removal would likely decrease affinity. |
Exploration of Biological Pathways Modulated by Piperidinol Derivatives
Piperidinol derivatives have been shown to modulate a variety of biological pathways, primarily through their interactions with enzymes and receptors that play key roles in cellular signaling and metabolism.
For example, the inhibition of α-glucosidase by piperazine derivatives directly impacts carbohydrate metabolism. nih.gov By slowing the digestion of carbohydrates, these compounds can modulate blood glucose levels.
The interaction of piperidine derivatives with sigma receptors suggests their potential to modulate pathways involved in neurotransmission and cellular stress responses. nih.gov Sigma receptors are known to influence calcium signaling, lipid transport, and the activity of other ion channels and receptors. Therefore, ligands targeting these receptors could have downstream effects on pathways related to neuronal survival, inflammation, and cell proliferation.
Furthermore, piperidinol-containing compounds have been identified as having anti-tuberculosis activity, suggesting they may interfere with essential biological pathways in Mycobacterium tuberculosis. nih.govnih.gov The exact mechanisms are often unknown but could involve the inhibition of enzymes crucial for bacterial cell wall synthesis, replication, or metabolism.
The exploration of which specific pathways are modulated by this compound would require further investigation using techniques such as gene expression profiling (microarrays or RNA-seq) and proteomics to identify changes in cellular processes upon treatment with the compound.
Future Directions and Research Challenges for 4 Allyl 1 Isopropyl 4 Piperidinol Research
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of substituted piperidinols often involves multi-step processes with the use of hazardous reagents and solvents, leading to significant waste generation. chemistryjournals.net The development of "green" and sustainable synthetic routes is a paramount challenge for the future of 4-Allyl-1-isopropyl-4-piperidinol production. This aligns with the broader goals of green chemistry, which prioritize waste prevention, atom economy, and the use of safer chemical processes. chemistryjournals.net
Future research in this area will likely focus on several key strategies:
Catalytic Methods: The use of catalytic processes, such as hydrogenation and cross-coupling reactions, can reduce waste and improve atom economy. chemistryjournals.netmdpi.com For instance, the Buchwald-Hartwig cross-coupling has been effectively used to prepare 4-aryl-substituted 1,4-benzoxazines, a related heterocyclic scaffold. mdpi.com Similar strategies could be adapted for the synthesis of this compound derivatives.
Biotechnological Routes: The use of enzymes or microorganisms in synthetic pathways offers a more sustainable alternative to conventional chemical methods. researchgate.net These biocatalytic approaches often operate under milder reaction conditions, such as room temperature and neutral pH, leading to reduced energy consumption and waste. researchgate.net The production of the antimalarial drug artemisinin (B1665778) through fermentation of genetically engineered yeast serves as a powerful example of the potential of biotechnology in complex molecule synthesis. chemistryjournals.net
Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, leading to improved safety and efficiency. chemistryjournals.net This technology is particularly advantageous for scaling up the production of active pharmaceutical ingredients and could be instrumental in the industrial-scale synthesis of this compound. chemistryjournals.net
The successful implementation of these green synthetic routes will not only be environmentally beneficial but also economically advantageous. chemistryjournals.net
Advanced Characterization Techniques for Complex Structural Features
A thorough understanding of the three-dimensional structure of this compound and its analogues is critical for elucidating structure-activity relationships. While standard techniques like NMR and mass spectrometry are fundamental, advanced characterization methods are necessary to resolve complex structural features, especially concerning stereochemistry.
Future research will benefit from the application of:
X-ray Crystallography: This technique provides definitive information on the solid-state conformation and absolute stereochemistry of molecules. For complex piperidinol derivatives with multiple stereocenters, X-ray crystallography is an invaluable tool for unambiguous structural assignment.
Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as NOESY and ROESY, can provide through-space correlations, offering insights into the relative stereochemistry and preferred conformations of flexible molecules like this compound in solution.
Computational Chemistry: Quantum mechanics/molecular mechanics (QM/MM) hybrid methods can be employed to calculate and predict NMR chemical shifts. nih.gov Comparing these theoretical predictions with experimental data provides a powerful method for determining the predominant molecular structure in solution. nih.gov
These advanced techniques will be crucial for building a comprehensive understanding of how subtle structural variations within the piperidinol scaffold influence its chemical and biological properties.
Rational Design of Novel Analogues with Tailored Reactivity
The rational design of new bioactive molecules is a cornerstone of drug discovery and materials science. mdpi.com For this compound, the goal is to create novel analogues with specific, predictable properties. This involves a deep understanding of structure-activity relationships (SAR) to guide the modification of the parent molecule. mdpi.com
Key approaches in the rational design of novel analogues include:
Scaffold Hopping and Bioisosteric Replacement: Three-dimensional molecular similarity and electrostatic complementary methods can be used to design novel scaffolds that mimic the biological activity of a known lead compound but with improved properties. nih.gov
Systematic Structural Modification: A systematic approach to modifying different parts of the this compound structure can help to elucidate the role of each functional group. For example, investigating the effect of different substituents on the piperidine (B6355638) ring or modifications to the allyl and isopropyl groups can provide valuable SAR data. mdpi.com
Target-Oriented Synthesis: Designing analogues with a specific biological target in mind is a powerful strategy. mdpi.com This requires knowledge of the target's binding site and the use of computational tools to predict binding affinity and mode.
The synthesis and evaluation of a library of novel analogues will provide crucial data to guide the development of future lead candidates for various applications. mdpi.com
Computational Chemistry in Guiding Experimental Research
Computational chemistry has become an indispensable tool in modern chemical research, providing insights that complement and guide experimental work. nih.gov For this compound, computational methods can be applied in several ways:
Predicting Physicochemical Properties: Computational models can predict various properties of novel analogues before they are synthesized, saving time and resources. nih.gov
Elucidating Reaction Mechanisms: Density Functional Theory (DFT) and other quantum chemical methods can be used to study the transition states and intermediates of reactions, helping to optimize synthetic routes. nih.gov
Understanding Structure-Activity Relationships: Molecular docking and molecular dynamics simulations can be used to predict how analogues of this compound will interact with biological targets, providing a molecular basis for observed activities.
Virtual Screening: Large libraries of virtual compounds can be screened computationally to identify promising candidates for synthesis and biological testing.
The synergy between computational and experimental chemistry is a powerful approach for accelerating the discovery and development of new molecules based on the this compound scaffold. nih.gov
Unexplored Avenues in Mechanistic Biological Investigations of the Piperidinol Scaffold
While the piperidinol scaffold is present in many biologically active compounds, there are still numerous unexplored avenues for mechanistic investigations. Future research should aim to move beyond preliminary biological screening to a deeper understanding of the molecular mechanisms of action.
Potential areas for future investigation include:
Identification of Novel Biological Targets: Target fishing approaches, which can be guided by computational methods, can help to identify previously unknown biological targets for this compound and its analogues. nih.gov
Elucidation of Signaling Pathways: Once a biological target is identified, further studies are needed to understand how the interaction of the compound with its target affects downstream cellular signaling pathways.
Investigation of Polypharmacology: Many drugs interact with multiple targets. Investigating the polypharmacology of piperidinol derivatives could reveal new therapeutic opportunities or potential side effects.
Development of Chemical Probes: Well-characterized analogues of this compound can be developed as chemical probes to study the function of specific biological targets.
A deeper understanding of the mechanistic biology of the piperidinol scaffold will be essential for translating the potential of these compounds into tangible applications.
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 4-Allyl-1-isopropyl-4-piperidinol, and how can reaction parameters be systematically optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous piperidine derivatives are synthesized via reactions between substituted piperidones and allyl/isopropyl reagents under reflux with catalysts like HCl or KOH . Optimization can employ factorial design to evaluate variables (e.g., temperature, solvent polarity, molar ratios) and identify interactions affecting yield . Computational tools (e.g., molecular dynamics simulations) pre-screen conditions to minimize trial experiments .
Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Resolves stereochemistry and confirms allyl/isopropyl substituents via - and -NMR peak splitting patterns .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation pathways, particularly for detecting impurities .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase columns (C18) with UV detection at 210–260 nm .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (STOT SE 3 hazard classification) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound while minimizing resource consumption?
- Methodological Answer : A 2 factorial design evaluates factors like temperature (X), catalyst concentration (X), and reaction time (X). For example:
Q. How should researchers address contradictions in pharmacological activity data across studies involving this compound?
- Methodological Answer :
- Comparative Analysis : Replicate assays under standardized conditions (e.g., cell lines, solvent controls) to isolate variables .
- Meta-Analysis : Aggregate data from multiple studies, applying statistical weighting to resolve outliers (e.g., via Cochrane’s Q test) .
- Mechanistic Modeling : Use molecular docking to predict binding affinities against target receptors (e.g., GPCRs) and validate discrepancies .
Q. What computational strategies predict the solvent-dependent behavior of this compound in reaction systems?
- Methodological Answer :
- COSMO-RS Simulations : Calculate solvation free energies to rank solvents (e.g., DMSO vs. ethanol) for solubility and reactivity .
- Density Functional Theory (DFT) : Model transition states in nucleophilic reactions to predict solvent-polarity effects on activation energy .
Q. What reactor design considerations are critical for scaling up this compound synthesis?
- Methodological Answer :
- Continuous-Flow Reactors : Enhance heat/mass transfer for exothermic allylation steps, reducing side-product formation .
- Membrane Separation : Integrate ceramic membranes post-synthesis to isolate the compound from unreacted precursors .
Data Management and Integrity
Q. How can researchers ensure data reproducibility and security in studies involving this compound?
- Methodological Answer :
- Electronic Lab Notebooks (ELNs) : Digitally track raw data (e.g., spectra, chromatograms) with timestamped entries .
- Blockchain Encryption : Secure datasets against tampering using decentralized ledgers .
- FAIR Principles : Make data Findable, Accessible, Interoperable, and Reusable via standardized metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
